4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide

TRPM8 antagonist Neuropathic pain Spirocyclic urea

4-Oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide is a conformationally constrained spirocyclic small molecule (molecular weight 350.4 g/mol) built on the spiro[chromane-2,4'-piperidine] scaffold. This chemotype has been explored as a privileged structure in multiple therapeutic programs, most notably as TRPM8 channel antagonists for neuropathic pain and as histone deacetylase (HDAC) inhibitors for oncology.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 251088-10-5
Cat. No. B2720286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide
CAS251088-10-5
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C21H22N2O3/c1-15-5-4-6-16(13-15)22-20(25)23-11-9-21(10-12-23)14-18(24)17-7-2-3-8-19(17)26-21/h2-8,13H,9-12,14H2,1H3,(H,22,25)
InChIKeyHLBYBBMMSZWPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 251088-10-5): A Spirocyclic Chroman-Piperidine Carboxamide for TRPM8 and HDAC-Targeted Research


4-Oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide is a conformationally constrained spirocyclic small molecule (molecular weight 350.4 g/mol) built on the spiro[chromane-2,4'-piperidine] scaffold [1]. This chemotype has been explored as a privileged structure in multiple therapeutic programs, most notably as TRPM8 channel antagonists for neuropathic pain and as histone deacetylase (HDAC) inhibitors for oncology [2][3]. The m-tolyl urea substituent on the piperidine nitrogen distinguishes it from other N-aryl analogs within the class.

Why 4-Oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide Cannot Be Swapped with Other N-Aryl Spiro[chromane-2,4'-piperidine] Analogs


Within the N-aryl spiro[chromane-2,4'-piperidine]-1'-carboxamide series, subtle modifications to the N-aryl group profoundly alter both potency and selectivity profiles [1]. In the TRPM8 antagonist program, replacing the aryl substituent shifted IC50 values by over 100-fold across closely related analogs [1]. Similarly, in the HDAC inhibitor series, the N-aryl group was a critical determinant of nuclear HDAC isoform inhibition, cellular antiproliferative activity, and ADME properties [2]. Generic substitution of the m-tolyl moiety with an unsubstituted phenyl, p-tolyl, or other aryl group is therefore not supported by the available structure-activity relationship (SAR) data and may result in unpredictable loss of target engagement or altered pharmacokinetics.

Quantitative Differentiation Evidence for 4-Oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide vs. Closest Analogs


TRPM8 Antagonist Potency of N-Aryl Spiro[chromene-2,4'-piperidine]-1'-carboxamides: Class-Level SAR Context

No direct head-to-head TRPM8 IC50 data for the m-tolyl analog was found in the primary literature. The closest published comparator is the (R)-(-)-10e enantiomer (an N-aryl spiro[chromene-2,4'-piperidine]-1'-carboxamide with a different substitution pattern), which achieved an IC50 of 8.9 nM against TRPM8 in a fluorescence-based calcium flux assay [1]. Class-level SAR demonstrates that the N-aryl group is a critical potency determinant: within the 4-hydroxy sub-series, IC50 values spanned from 8.9 nM to >1,000 nM depending on aryl substituent identity and position [1].

TRPM8 antagonist Neuropathic pain Spirocyclic urea

HDAC Inhibitory Activity: Class Benchmarking of Spiro[chromane-2,4'-piperidine] Hydroxamic Acids

No HDAC inhibition data were identified for 4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide. The closest chemical series—spiro[chromane-2,4'-piperidine] hydroxamic acids—yielded nuclear HDAC IC50 values in the low nanomolar range (representative benzyl spirocycle 1: HDAC1 IC50 = 2 nM) [1]. Critically, the target compound is a urea (carboxamide), not a hydroxamic acid; the zinc-binding group (ZBG) difference means it belongs to a distinct pharmacophore class within HDAC ligand space. Direct potency comparison to hydroxamic acid leads is mechanistically invalid.

HDAC inhibitor Epigenetics Antiproliferative

N-Aryl Substituent Effect on Physicochemical Properties: Computational Comparison with the Unsubstituted Phenyl Analog

Based on structure-based calculation, the m-tolyl substituent adds one methyl group relative to the unsubstituted N-phenyl analog (4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide). This single methyl increment is predicted to increase calculated logP by approximately +0.5 log units and slightly reduce aqueous solubility relative to the phenyl comparator [1]. Experimental verification of this property shift for the target compound has not been published.

Physicochemical properties Lipophilicity Drug-likeness

Research Application Scenarios for 4-Oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide Based on Available Evidence


TRPM8 SAR Exploration: Profiling N-Aryl Substitution Effects on Channel Blockade

The compound can serve as a specific N-aryl probe within a focused library of spiro[chromane-2,4'-piperidine]-1'-carboxamides to map the TRPM8 antagonist pharmacophore. The m-tolyl group explores a meta-substituted phenyl region not extensively covered by the published lead series [1]. Researchers can benchmark its TRPM8 IC50 against the published (R)-(-)-10e (IC50 = 8.9 nM) and other N-aryl analogs to quantify the contribution of the m-methyl substituent to potency and selectivity [1].

Non-Hydroxamate HDAC Probe Development: Urea-Based Zinc-Binding Group Exploration

As a carboxamide rather than a hydroxamic acid, this compound represents a non-chelating ZBG class for HDAC inhibitor design. It can be used to assess whether the spiro[chromane-2,4'-piperidine] scaffold retains any residual HDAC binding affinity when the strong zinc-binding hydroxamate is replaced by a urea, potentially informing fragment-based or selectivity-driven HDAC programs [1].

Ion Channel Modulator Patent Landscape Analysis and Freedom-to-Operate Studies

Given that Vertex Pharmaceuticals and others have filed extensively on chroman spirocyclic piperidine amides as ion channel modulators (e.g., EP2675812B1) [1], this commercially available compound can serve as a representative m-tolyl example for structure searching, patent circumvention design, and freedom-to-operate analyses in the voltage-gated sodium channel (Nav) and TRPM8 patent spaces.

Quote Request

Request a Quote for 4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.